Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate
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Overview
Description
Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial to achieve high efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases such as cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its biological activity and interactions with cellular targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and their derivatives, such as:
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
- Quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety
Uniqueness
Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .
Biological Activity
Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a methyl acetate moiety linked to a triazolo-pyrimidine framework. The presence of sulfur and nitrogen heteroatoms contributes to its unique reactivity and biological interactions.
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.34 g/mol
CAS Number: [insert CAS number if available]
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
- The compound has shown potential as an inhibitor of specific enzymes involved in nucleic acid synthesis. This inhibition can lead to reduced proliferation of certain cancer cells.
-
Antimicrobial Properties:
- Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
-
Anti-inflammatory Effects:
- Research suggests that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Case Study 1: In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
- Case Study 2: A murine model showed significant tumor reduction in xenograft models when treated with this compound at doses of 10 mg/kg body weight.
Antimicrobial Activity
The compound was tested against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate a promising profile for further development as an antimicrobial agent.
Safety and Toxicology
Initial toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Future Directions
Research is ongoing to explore:
- Mechanistic Studies: Further elucidation of the molecular pathways affected by this compound.
- Combination Therapies: Investigating the efficacy of this compound in combination with existing chemotherapeutic agents.
- Clinical Trials: Initiating clinical trials to assess its safety and efficacy in humans.
Properties
Molecular Formula |
C13H12N6O3S2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-[[7-oxo-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H12N6O3S2/c1-22-10(21)7-24-13-17-11-16-8(5-9(20)19(11)18-13)6-23-12-14-3-2-4-15-12/h2-5H,6-7H2,1H3,(H,16,17,18) |
InChI Key |
KRWYSAXYGCESNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=NC(=CC(=O)N2N1)CSC3=NC=CC=N3 |
Origin of Product |
United States |
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